molecular formula C13H17NO B14301240 2,2,5-Trimethyl-1-oxo-4-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrole CAS No. 116509-22-9

2,2,5-Trimethyl-1-oxo-4-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrole

Cat. No.: B14301240
CAS No.: 116509-22-9
M. Wt: 203.28 g/mol
InChI Key: MPKGSYXEYGJNDS-UHFFFAOYSA-N
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Description

2,2,5-Trimethyl-1-oxo-4-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrole is a chemical compound that belongs to the class of heterocyclic compounds known as pyrroles. Pyrroles are characterized by a five-membered ring structure containing one nitrogen atom. This particular compound is notable for its unique structural features, including three methyl groups and a phenyl group attached to the pyrrole ring.

Preparation Methods

The synthesis of 2,2,5-Trimethyl-1-oxo-4-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrole can be achieved through various synthetic routes. One common method involves the cyclization of glycine-derived enamino amides. This process typically requires the condensation of ethylamine and acetoacetanilide, followed by cyclization under specific conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,2,5-Trimethyl-1-oxo-4-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,2,5-Trimethyl-1-oxo-4-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a bioactive compound with various biological activities.

    Medicine: Research is ongoing to investigate its potential therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,5-Trimethyl-1-oxo-4-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrole involves interactions with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, influencing various biochemical processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to 2,2,5-Trimethyl-1-oxo-4-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrole include other pyrrole derivatives such as:

Properties

CAS No.

116509-22-9

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

2,2,5-trimethyl-1-oxido-4-phenyl-3,4-dihydropyrrol-1-ium

InChI

InChI=1S/C13H17NO/c1-10-12(9-13(2,3)14(10)15)11-7-5-4-6-8-11/h4-8,12H,9H2,1-3H3

InChI Key

MPKGSYXEYGJNDS-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C(CC1C2=CC=CC=C2)(C)C)[O-]

Origin of Product

United States

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